molecular formula C7H9FN2 B1319939 3-Fluorobenzylhydrazine CAS No. 51421-16-0

3-Fluorobenzylhydrazine

Cat. No.: B1319939
CAS No.: 51421-16-0
M. Wt: 140.16 g/mol
InChI Key: SAVAJKHGIQLPDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzylhydrazine can be synthesized by reacting 3-fluorobenzylamine with hydrazine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are maintained consistently and using industrial-grade reagents and equipment to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives.

Scientific Research Applications

3-Fluorobenzylhydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluorobenzylhydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes.

Comparison with Similar Compounds

  • 3-Hydroxybenzylhydrazine
  • 3-Methoxybenzylhydrazine
  • 3-Chlorobenzylhydrazine

Comparison: 3-Fluorobenzylhydrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

(3-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVAJKHGIQLPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588356
Record name [(3-Fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-16-0
Record name [(3-Fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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